

Spectroscopic Data Guide: Diethyl 5-formylisophthalate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Diethyl 5-formylisophthalate

CAS No.: 208450-84-4

Cat. No.: B3325204

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Chemical Identity & Significance

Diethyl 5-formylisophthalate is an aromatic aldehyde functionalized with two ethyl ester groups at the meta positions relative to the aldehyde. Its

symmetry and electrophilic aldehyde handle make it a pivotal intermediate for constructing complex architectures, such as "picket-fence" porphyrins and reticular solids.

- IUPAC Name: Diethyl 5-formylbenzene-1,3-dicarboxylate
- CAS Number: 208450-84-4
- Molecular Formula:
- Molecular Weight: 250.25 g/mol
- Appearance: White crystalline solid

Synthesis Context

Understanding the synthesis is prerequisite to interpreting spectral impurities. The compound is typically generated via the oxidation of diethyl 5-(hydroxymethyl)isophthalate using oxidants like Ceric Ammonium Nitrate (CAN) or Pyridinium Chlorochromate (PCC). Common spectral impurities include the unreacted alcohol precursor (distinct triplet at

5.3 ppm for -OH) or over-oxidized carboxylic acid derivatives.

Experimental Protocols & Methodology

Sample Preparation for NMR

To ensure high-resolution data free from artifacts:

- Solvent Selection: Use Chloroform-d () (99.8% D) with 0.03% v/v TMS as an internal standard. The compound is highly soluble in chlorinated solvents.
- Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent. High concentrations may cause peak broadening in the aldehyde region due to viscosity or stacking effects.
- Filtration: Filter the solution through a glass wool plug into the NMR tube to remove suspended inorganic oxidants (e.g., Cerium salts) that can cause paramagnetic broadening.

Instrumentation Parameters

- ¹H NMR: 500 MHz, 298 K, spectral width -2 to 14 ppm, relaxation delay () 2.0 s (critical for accurate integration of the aldehyde proton).
- ¹³C NMR: 125 MHz, proton-decoupled, spectral width -10 to 220 ppm.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6]

¹H NMR Data (

, 500 MHz)

The proton spectrum is characterized by a distinct deshielded singlet for the aldehyde and a specific splitting pattern in the aromatic region due to the 1,3,5-substitution pattern.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
10.14	Singlet (s)	1H	-CHO (Aldehyde)	Highly deshielded; diagnostic of successful oxidation.
8.92	Singlet (s)	1H	Ar-H (C2)	Proton between two ester groups. Most deshielded aromatic proton due to synergistic electron-withdrawing effects.
8.71	Singlet (s)	2H	Ar-H (C4, C6)	Protons equivalent by symmetry; flanked by one ester and one aldehyde.
4.46	Quartet (q)	4H	-OCH -	Hz.[1] Characteristic of ethyl ester methylene.
1.44	Triplet (t)	6H	-CH	Hz.[1] Methyl terminus of the ethyl esters.

*Note: While often reported as singlets due to small coupling constants, high-resolution scans may resolve these as triplets (

Hz) or doublets (
Hz) due to meta-coupling (
).

C NMR Data (Predicted/Consensus)

The carbon spectrum must show 9 unique signals due to symmetry.

- Carbonyls:
190.5 (Aldehyde C=O), 165.2 (Ester C=O).
- Aromatic Quaternary:
136.5 (C-CHO), 132.0 (C-COOEt).
- Aromatic Methine:
134.5 (C2), 133.8 (C4, C6).
- Aliphatic:
61.8 (OCH
) , 14.3 (CH
).

B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by two distinct carbonyl stretching vibrations.

- 1725–1735 cm
: Strong C=O stretch (Ester).
- 1695–1705 cm
: Strong C=O stretch (Aldehyde).

- 2850 & 2750 cm⁻¹
: Weak C-H stretches (Fermi doublet characteristic of aldehydes).
- 1200–1300 cm⁻¹
: C-O stretch (Ester).

C. Mass Spectrometry (MS)[1][6][7]

- Ionization Mode: EI or ESI (+).
- Molecular Ion (M⁺): m/z 250.25.
- Fragmentation Pattern (EI):
 - 221 (M⁺ - 29), loss of ethyl/aldehyde H).
 - 205 (M⁺ - 45), loss of ethoxy).
 - 177 (M⁺ - 73), loss of COOEt).

Visualization of Synthesis & Logic

The following diagram illustrates the oxidative pathway and the logical connectivity of the protons discussed in the NMR section.



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Caption: Synthesis workflow and key diagnostic NMR signals for structural verification.

References

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Sources

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)
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